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Compound Name: 6-Methoxy-3(2H)-benzofuranone

Cat. No.: B096755 Get Quote

Introduction
6-Methoxy-3(2H)-benzofuranone is a key heterocyclic scaffold found in a variety of

biologically active molecules and natural products. Its structural motif is of significant interest to

researchers in medicinal chemistry and drug development due to its prevalence in compounds

exhibiting a wide range of pharmacological activities. This application note provides a

comprehensive, field-proven protocol for the synthesis of 6-Methoxy-3(2H)-benzofuranone,

designed for researchers, scientists, and professionals in drug development. The described

two-step synthesis is robust, employing a Friedel-Crafts acylation followed by an intramolecular

cyclization, and is detailed with expert insights into the causality of experimental choices to

ensure reproducibility and high yield.

Reaction Principle
The synthesis of 6-Methoxy-3(2H)-benzofuranone from 4-methoxyphenol proceeds via a two-

step mechanism. The initial step is a Friedel-Crafts acylation of 4-methoxyphenol with

chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This

electrophilic aromatic substitution reaction introduces a chloroacetyl group onto the aromatic

ring, ortho to the hydroxyl group, to form the key intermediate, 2-chloro-1-(2-hydroxy-5-

methoxyphenyl)ethanone. The subsequent step involves a base-mediated intramolecular

nucleophilic substitution (a Williamson ether synthesis variation), where the phenoxide ion

attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of the five-

membered furanone ring.
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Experimental Protocols
Part 1: Synthesis of 2-chloro-1-(2-hydroxy-5-
methoxyphenyl)ethanone (Intermediate)
This protocol details the Friedel-Crafts acylation of 4-methoxyphenol.

Materials:

Reagent/Solve
nt

Molecular
Formula

Molar Mass (
g/mol )

Quantity Moles

4-Methoxyphenol C₇H₈O₂ 124.14 12.4 g 0.1

Chloroacetyl

chloride
C₂H₂Cl₂O 112.94 9.5 mL (13.5 g) 0.12

Anhydrous

Aluminum

Chloride

AlCl₃ 133.34 26.7 g 0.2

Dichloromethane

(DCM),

anhydrous

CH₂Cl₂ 84.93 200 mL -

Hydrochloric

acid,

concentrated

HCl 36.46 As needed -

Deionized water H₂O 18.02 As needed -

Anhydrous

magnesium

sulfate

MgSO₄ 120.37 As needed -

Procedure:

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous

dichloromethane (100 mL) and anhydrous aluminum chloride (26.7 g, 0.2 mol).
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Cool the suspension to 0 °C in an ice bath.

Slowly add chloroacetyl chloride (9.5 mL, 0.12 mol) to the stirred suspension.

In a separate beaker, dissolve 4-methoxyphenol (12.4 g, 0.1 mol) in anhydrous

dichloromethane (100 mL).

Add the 4-methoxyphenol solution dropwise to the reaction mixture over 30 minutes,

maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography

(TLC).

Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by

the dropwise addition of 100 mL of ice-cold 2M hydrochloric acid.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with dichloromethane (2 x 50 mL).

Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), and dry

over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to afford 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone as a solid. The

melting point of this intermediate is reported to be 83-84 °C[1].

Part 2: Synthesis of 6-Methoxy-3(2H)-benzofuranone
(Final Product)
This protocol details the intramolecular cyclization of the intermediate.

Materials:
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Reagent/Solve
nt

Molecular
Formula

Molar Mass (
g/mol )

Quantity Moles

2-chloro-1-(2-

hydroxy-5-

methoxyphenyl)e

thanone

C₉H₉ClO₃ 200.62 10.0 g 0.05

Sodium

hydroxide
NaOH 40.00 2.2 g 0.055

Ethanol C₂H₅OH 46.07 150 mL -

Deionized water H₂O 18.02 As needed -

Hydrochloric

acid, 1M
HCl 36.46 As needed -

Procedure:

In a 250 mL round-bottom flask, dissolve 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

(10.0 g, 0.05 mol) in ethanol (150 mL).

In a separate beaker, prepare a solution of sodium hydroxide (2.2 g, 0.055 mol) in a minimal

amount of water and add it to the ethanolic solution of the intermediate.

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction for the

disappearance of the starting material by TLC.

After the reaction is complete, cool the mixture to room temperature and remove the ethanol

under reduced pressure.

Dissolve the residue in water (100 mL) and acidify with 1M hydrochloric acid to a pH of ~6-7.

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

Wash the solid with cold deionized water and dry under vacuum to yield 6-Methoxy-3(2H)-
benzofuranone.
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The crude product can be further purified by recrystallization from a suitable solvent if

necessary.

Visualization of the Synthetic Pathway
The following diagrams illustrate the reaction mechanism and the overall experimental

workflow.

Step 1: Friedel-Crafts Acylation Step 2: Intramolecular Cyclization

4-Methoxyphenol

2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

+

Chloroacetyl chloride
+

AlCl₃ (Catalyst)

2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

6-Methoxy-3(2H)-benzofuranoneBase-mediated

NaOH

Click to download full resolution via product page

Caption: Reaction mechanism for the synthesis of 6-Methoxy-3(2H)-benzofuranone.
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Friedel-Crafts Acylation

Intramolecular Cyclization

4-Methoxyphenol + Chloroacetyl chloride + AlCl₃ in DCM

Stir at 0°C to RT

Quench with HCl, Extract with DCM

Recrystallization

Intermediate: 2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

Intermediate + NaOH in Ethanol

Proceed to next step

Reflux

Evaporate, Acidify, Filter

Final Product: 6-Methoxy-3(2H)-benzofuranone

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 6-Methoxy-3(2H)-benzofuranone.
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Trustworthiness and Self-Validation
The integrity of this protocol is established through the use of well-documented and

fundamental organic reactions. The Friedel-Crafts acylation is a classic method for the

formation of aryl ketones[2][3]. The intramolecular Williamson ether synthesis is a reliable

method for the formation of cyclic ethers. The progress of each step can be conveniently

monitored by TLC, allowing for real-time assessment of the reaction's completion. The identity

and purity of the intermediate and the final product should be confirmed by standard analytical

techniques such as melting point determination, Nuclear Magnetic Resonance (NMR)

spectroscopy, and Mass Spectrometry (MS), comparing the obtained data with literature

values.

Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 6-Methoxy-
3(2H)-benzofuranone. By following the outlined procedures and understanding the underlying

chemical principles, researchers can confidently synthesize this valuable heterocyclic

compound for their research and development endeavors. The provided step-by-step

instructions, coupled with visual aids and explanations of experimental choices, are intended to

facilitate a successful and reproducible synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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